5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyclohexyl group, a methylamino group, and a carboxylic acid group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyclohexyl(methyl)amino group: This step involves the alkylation of the pyrazole ring with cyclohexylmethylamine, often using a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving pyrazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(cyclohexylmethylamino)-5-pyrazolecarboxylic acid: Similar structure but lacks the methyl group on the amino moiety.
5-(cyclohexylamino)-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the methyl group on the cyclohexyl moiety.
5-(methylamino)-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the cyclohexyl group.
Uniqueness
5-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the cyclohexyl and methylamino groups, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
5-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)9-11-8-12(13(17)18)14-16(11)2/h8,10H,3-7,9H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYBFNSGZHHHCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)CN(C)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676579 |
Source
|
Record name | 5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-31-9 |
Source
|
Record name | 5-[(Cyclohexylmethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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